![molecular formula C13H13ClN2O2S B13632624 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)
2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid is a quinazoline derivative known for its diverse biological activities. This compound is characterized by the presence of a quinazoline ring substituted with a chloro group and a propyl group, along with a sulfanylacetic acid moiety. Quinazoline derivatives are significant due to their potential pharmaceutical and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions:
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the nucleophilic substitution reaction to attach the sulfanylacetic acid moiety to the quinazoline core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .
Types of Reactions:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and propyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-chlorosuccinimide), alkylating agents (e.g., propyl bromide).
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Quinazolines: Formed through substitution reactions.
Scientific Research Applications
2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid: Shares a similar quinoline core but differs in the acetic acid moiety.
2-Thioxopyrimidines: Contains a sulfur atom at the 2-position of the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness: 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H13ClN2O2S |
|---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
2-(7-chloro-2-propylquinazolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-3-11-15-10-6-8(14)4-5-9(10)13(16-11)19-7-12(17)18/h4-6H,2-3,7H2,1H3,(H,17,18) |
InChI Key |
WVICGEGEMAZBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2)Cl)C(=N1)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
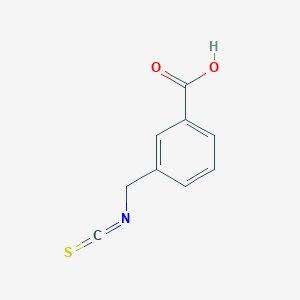

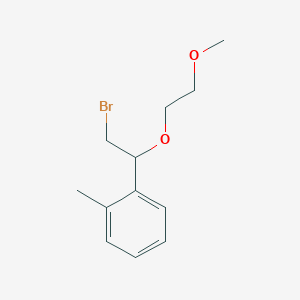
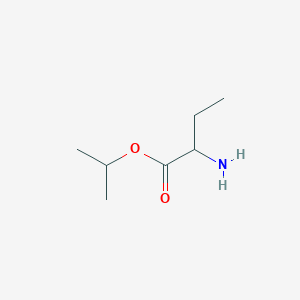

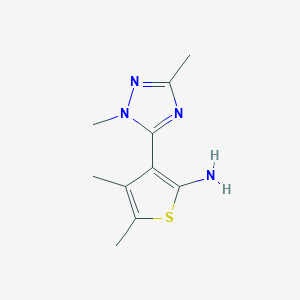
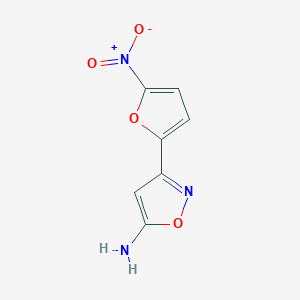
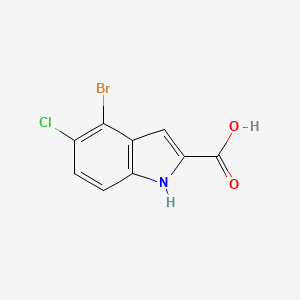

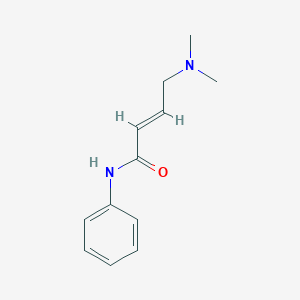
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)
